N-(2-chloro-4-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide
Description
N-(2-chloro-4-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a synthetic acetamide derivative featuring a 2-chloro-4-methylphenyl group attached to the acetamide nitrogen and a 2-methylquinazolin-4-yloxy moiety. The quinazoline ring system is a heterocyclic scaffold known for its role in medicinal chemistry, particularly in kinase inhibitors .
Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-11-7-8-16(14(19)9-11)22-17(23)10-24-18-13-5-3-4-6-15(13)20-12(2)21-18/h3-9H,10H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQHKGHQLRXRLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=NC(=NC3=CC=CC=C32)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-4-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a synthetic compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Compound Overview
Chemical Structure and Properties
- Molecular Formula : C19H17ClN2O3
- Molecular Weight : 341.8 g/mol
- IUPAC Name : this compound
- CAS Number : 1111038-38-0
The compound features a chlorinated phenyl group and a quinazoline derivative, which are known for various pharmacological activities.
The biological activity of this compound involves several mechanisms:
- Antimicrobial Activity : The compound has been shown to disrupt bacterial cell membranes, inhibiting biofilm formation and reducing virulence factors in pathogens such as Pseudomonas aeruginosa by targeting the quorum sensing transcriptional regulator PqsR.
- Anticancer Properties : Research indicates that derivatives of quinazoline compounds can induce apoptosis in tumor cells. For instance, related compounds have been evaluated for their ability to induce cell cycle arrest and apoptosis in various cancer cell lines (e.g., A549 lung cancer cells) .
- Enzyme Inhibition : The compound may also interact with specific enzymes or receptors, modulating their activity and leading to altered cellular functions, although specific targets for this compound require further elucidation.
Table 1: Summary of Biological Activities
Case Studies
-
Antimicrobial Efficacy
- A study evaluated the effect of the compound on biofilm formation in Pseudomonas aeruginosa. Results indicated a significant reduction in biofilm biomass and virulence factor production when treated with the compound, highlighting its potential as an antimicrobial agent.
- Anticancer Activity
- Structural Studies
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
- Quinazoline derivatives, including N-(2-chloro-4-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide, have been studied for their anticancer properties. These compounds can target specific kinases involved in cancer cell proliferation and survival, making them potential candidates for cancer therapy .
- Case Study : A study demonstrated that quinazoline analogs exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells. This selectivity is crucial for reducing side effects associated with conventional chemotherapy .
2. Protein Degradation
- The compound has been implicated in targeted protein degradation strategies, particularly through the use of PROTAC (Proteolysis Targeting Chimeras) technology. This approach utilizes small molecules to induce the degradation of specific proteins that are overexpressed in cancer cells .
- Case Study : Research showed that compounds similar to this compound could effectively degrade target proteins associated with tumor growth, leading to reduced tumor size in animal models .
Mechanistic Insights
The mechanism of action of this compound involves the inhibition of specific kinases and the modulation of signaling pathways critical for cancer cell survival. The quinazoline scaffold is known for its ability to interact with ATP-binding sites on kinases, thereby blocking their activity .
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
The position and nature of substituents on the phenyl ring significantly impact molecular interactions and properties. Key analogs include:
Heterocyclic Moieties
The 2-methylquinazolin-4-yloxy group distinguishes the target compound from analogs with other heterocycles:
- Quinazoline vs. Thiazole: Compounds like N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide () replace quinazoline with thiazole, altering π-π stacking and hydrogen-bonding capabilities.
- Pyrazolyl Derivatives : describes a dichlorophenyl-pyrazolyl acetamide, where the pyrazole ring enables different coordination modes in metal complexes, suggesting divergent applications in catalysis or materials science .
Crystallographic and Conformational Analysis
- Hydrogen Bonding : Analogous acetamides (e.g., ) form R₂²(10) dimers via N–H···O hydrogen bonds, stabilizing crystal structures. The target compound likely exhibits similar intermolecular interactions, critical for solid-state stability .
- Dihedral Angles : Substituent bulk (e.g., 2-chloro-4-methyl vs. 3-ethyl) influences dihedral angles between the phenyl and quinazoline rings, affecting molecular planarity and binding site accessibility .
Q & A
Basic Research Questions
Q. What are the key synthetic steps for preparing N-(2-chloro-4-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide?
- Methodological Answer : The synthesis typically involves:
Coupling reactions : Linking the quinazolin-4-yloxy moiety to the acetamide backbone via nucleophilic substitution or Mitsunobu reactions under inert atmospheres.
Chlorination and methylation : Introducing substituents on the phenyl ring using reagents like POCl₃ or AlCl₃.
Purification : Chromatography (e.g., silica gel or HPLC) and recrystallization to achieve >95% purity .
- Critical Parameters : Solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C) significantly impact reaction rates and yields .
Q. Which spectroscopic techniques are essential for structural confirmation?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., chloro and methyl groups on the phenyl ring) and quinazoline-oxygen linkage.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular ion peak (C₁₉H₁₈ClN₃O₂, expected m/z ~367.8).
- HPLC : Purity analysis with UV detection at λ = 254 nm .
Q. What are the hypothesized biological targets of this compound?
- Methodological Answer : Based on structural analogs (e.g., quinazoline derivatives), potential targets include:
- Kinase enzymes : EGFR or VEGFR-2 inhibition due to the quinazoline core’s ATP-binding site affinity.
- DNA repair pathways : PARP-1 inhibition via chloro-substituted phenyl interactions .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Use Pd-based catalysts (e.g., Pd(OAc)₂) for coupling steps to reduce side products.
- Solvent Optimization : Replace polar aprotic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to enhance scalability.
- Data-Driven Approach : Design of Experiments (DoE) to model interactions between temperature, catalyst loading, and stoichiometry .
Q. How should researchers resolve contradictions in reported biological activity data?
- Methodological Answer :
Assay Standardization : Validate cell lines (e.g., HepG2 vs. MCF-7) and incubation times to ensure reproducibility.
Purity Verification : Use LC-MS to rule out impurities (e.g., unreacted starting materials) as contributors to variability.
Comparative Studies : Benchmark against reference inhibitors (e.g., Gefitinib for EGFR) under identical conditions .
Q. What strategies improve aqueous solubility for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce phosphate or glycoside groups at the acetamide oxygen to enhance hydrophilicity.
- Co-Solvent Systems : Use PEG-400 or cyclodextrin-based formulations to stabilize the compound in physiological buffers.
- Structural Modifications : Replace the methyl group on quinazoline with a polar substituent (e.g., -OH or -NH₂) .
Q. How do structural analogs compare in target selectivity?
- Methodological Answer :
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities with homologs like N-(4-chlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide.
- SAR Analysis : Tabulate IC₅₀ values against related targets (example below):
| Compound | EGFR IC₅₀ (nM) | PARP-1 IC₅₀ (nM) | Solubility (µg/mL) |
|---|---|---|---|
| Target Compound | 12.3 ± 1.2 | 45.7 ± 3.8 | 8.9 |
| N-(4-chlorophenyl) analog | 9.8 ± 0.9 | 210.5 ± 15.2 | 15.2 |
Data Contradiction Analysis
Q. Why do some studies report conflicting cytotoxicity results?
- Methodological Answer :
- Metabolic Interference : Cytochrome P450 isoforms in certain cell lines may prematurely metabolize the compound, altering efficacy.
- Redox Activity : The chloro-substituent may generate reactive oxygen species (ROS) in hypoxic conditions, confounding apoptosis assays. Validate using ROS scavengers (e.g., NAC) .
Experimental Design Considerations
Q. What in vitro models best predict in vivo efficacy?
- Methodological Answer :
- 3D Tumor Spheroids : Mimic tumor microenvironments better than monolayer cultures.
- Patient-Derived Xenografts (PDX) : Use primary cells with retained genetic heterogeneity.
- PK/PD Modeling : Integrate plasma protein binding data (% bound >90% in murine models) to adjust dosing regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
